molecular formula C24H19N2O2P B078173 Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- CAS No. 14796-86-2

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-

Cat. No.: B078173
CAS No.: 14796-86-2
M. Wt: 398.4 g/mol
InChI Key: AGFAUKFPPPZZIA-UHFFFAOYSA-N
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Description

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-: is an organophosphorus compound with the molecular formula C24H19N2O2P It is known for its unique structure, which includes a nitro group attached to the benzene ring and a triphenylphosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Triphenylphosphine and 3-nitroaniline.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

    Procedure: The reactants are mixed and heated to a specific temperature, often around 80-100°C, for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).

    Purification: The product is purified using column chromatography or recrystallization to obtain pure Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the phosphoranylidene moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines in basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-N-(triphenylphosphoranylidene)-benzenamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. It serves as a precursor for various phosphoranylidene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphoranylidene moiety can act as a ligand, coordinating with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Benzenamine, N-(triphenylphosphoranylidene)-: Lacks the nitro group, making it less reactive in redox reactions.

    Benzenamine, 4-nitro-N-(triphenylphosphoranylidene)-: Similar structure but with the nitro group in the para position, affecting its reactivity and steric properties.

    Benzenamine, 2-nitro-N-(triphenylphosphoranylidene)-: Nitro group in the ortho position, leading to different electronic and steric effects.

Uniqueness: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the nitro group and the triphenylphosphoranylidene moiety provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

(3-nitrophenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N2O2P/c27-26(28)21-12-10-11-20(19-21)25-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFAUKFPPPZZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304430
Record name Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-86-2
Record name Phosphine imide,P,P-triphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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